[(4-Methoxy-3-thienyl)methyl]amine
Overview
Description
“[(4-Methoxy-3-thienyl)methyl]amine” is a chemical compound with the CAS Number: 1428233-70-8 . It has a molecular weight of 143.21 and its IUPAC name is (4-methoxythiophen-3-yl)methanamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “[(4-Methoxy-3-thienyl)methyl]amine” is 1S/C6H9NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “[(4-Methoxy-3-thienyl)methyl]amine” include its molecular weight (143.21), its IUPAC name ((4-methoxythiophen-3-yl)methanamine), and its InChI code (1S/C6H9NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2,7H2,1H3) . It is in liquid form .
Scientific Research Applications
1. Anticancer Applications
- Synthesis of Bioactive Compounds: A study by Loidreau et al. (2020) demonstrated the efficient microwave-assisted synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent. These compounds showed inhibitory effects on human colorectal cancer cell proliferation similar to MPC-6827 (Loidreau et al., 2020).
- Anticancer Evaluation: Yakantham et al. (2019) synthesized new 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, tested for their anticancer activity against various human cancer cell lines. The compounds demonstrated good to moderate activity on all tested cell lines (Yakantham et al., 2019).
2. Dermatological Applications
- Skin Whitening Agent: Choi et al. (2002) investigated the effects of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine on melanin biosynthesis, a process related to hyper-pigmentation. This compound inhibited tyrosinase activity, showed UV-blocking effects, and inhibited melanin production in melan-a cell line, suggesting its potential as a skin whitening agent (Choi et al., 2002).
3. Synthesis of Complex Compounds
- Tetrahydro-γ-Carboline Compounds: Lv et al. (2013) reported the synthesis of biologically important 4-methyl and 4-methoxy tetrahydro-γ-carboline compounds from an aryl amine and a 5-amino-3-oxopentanoate derivative through a series of reactions involving oxidative annulation and final reduction (Lv et al., 2013).
4. Polymer Chemistry
- Copolymerization Catalysis: Devaine-Pressing et al. (2015) described the use of amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide, forming low molecular weight polycarbonate with narrow dispersities. The structure of these catalysts incorporates tetradentate amine-bis(phenolate) ligands, useful in polymer end group analysis (Devaine-Pressing et al., 2015).
5. Corrosion Inhibition
- Aluminum Corrosion Inhibition: Ashassi-Sorkhabi et al. (2006) studied the inhibition effect of Schiff bases including benzylidene-(2-methoxy-phenyl)-amine on the corrosion of aluminum in hydrochloric acid solution. These bases showed excellent inhibition, indicating their potential as corrosion inhibitors (Ashassi-Sorkhabi et al., 2006).
properties
IUPAC Name |
(4-methoxythiophen-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHAXFGOHJFPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxy-3-thienyl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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